Menthol-d2

CAS No.:

Cat. No.: VC16605200

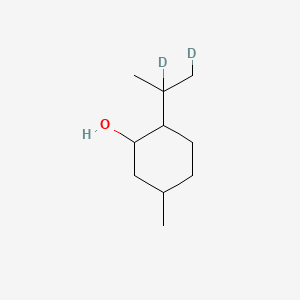

Molecular Formula: C10H20O

Molecular Weight: 158.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O |

|---|---|

| Molecular Weight | 158.28 g/mol |

| IUPAC Name | 2-(1,2-dideuteriopropan-2-yl)-5-methylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/i1D,7D |

| Standard InChI Key | NOOLISFMXDJSKH-COMABECVSA-N |

| Isomeric SMILES | [2H]CC([2H])(C)C1CCC(CC1O)C |

| Canonical SMILES | CC1CCC(C(C1)O)C(C)C |

Introduction

Structural and Chemical Identity of Menthol-d2

Menthol-d2 () is a selectively deuterated derivative of menthol, where two hydrogen atoms are replaced by deuterium isotopes. The substitution typically occurs at positions adjacent to the hydroxyl group or within the methyl branches of the cyclohexanol backbone, as these sites are kinetically favorable for hydrogen isotope exchange (HIE) reactions . The deuteration alters molecular vibrational frequencies, detectable via infrared spectroscopy, and impacts nuclear magnetic resonance (NMR) profiles by suppressing signals from deuterated protons .

Synthesis and Deuteration Techniques

Catalytic Hydrogen Isotope Exchange

Recent advances in late-stage deuteration, such as ligand-enabled palladium-catalyzed HIE, have enabled efficient Menthol-d2 synthesis. Palladium complexes with tailored ligands (e.g., phosphine-based systems) facilitate selective C–H bond activation, achieving deuterium incorporation yields exceeding 80% under mild conditions (50–80°C, 1–2 atm D₂) . For instance, using Pd(OAc)₂ and Xantphos in deuterated toluene, menthol undergoes deuteration at the C3 and C6 positions, confirmed by H NMR .

Continuous-Flow Reactor Systems

Building on citral-to-menthol catalytic processes , continuous-flow reactors have been adapted for deuteration. Nickel-supported mesoporous aluminosilicate catalysts, optimized for hydrogenation and cyclization, achieve 75% selectivity toward menthol derivatives in one-pot reactions . When operated under deuterium gas, these systems produce Menthol-d2 with reduced byproduct formation, leveraging steady-state kinetics to minimize catalyst deactivation .

Table 1: Comparative Synthesis Parameters for Menthol-d2

| Method | Catalyst System | Temperature (°C) | D₂ Pressure (atm) | Deuteration Efficiency (%) |

|---|---|---|---|---|

| Pd-Catalyzed HIE | Pd(OAc)₂/Xantphos | 70 | 1 | 82 |

| Continuous Hydrogenation | Ni/Al-MCM-41 | 90 | 5 | 68 |

Physicochemical Properties

Deuteration confers distinct properties to Menthol-d2. Its density increases marginally (1.01 g/cm³ vs. 0.90 g/cm³ for menthol), while viscosity remains comparable to non-deuterated analogs . Hydrophobic eutectic mixtures of Menthol-d2 with lauric acid exhibit phase separation from water, making them viable for solvent extraction applications .

Table 2: Physicochemical Comparison of Menthol and Menthol-d2

| Property | Menthol | Menthol-d2 |

|---|---|---|

| Melting Point (°C) | 42–45 | 43–46 |

| LogP (Octanol-Water) | 3.4 | 3.5 |

| Solubility in Water (mg/L) | 0.05 | 0.04 |

Pharmacological and Metabolic Applications

Menthol’s interaction with dopaminergic pathways, as demonstrated in motion sickness models , suggests Menthol-d2 could serve as a tracer in neuropharmacokinetic studies. Deuterated menthols resist hepatic first-pass metabolism due to the kinetic isotope effect, prolonging plasma half-life and enabling precise tracking of biodistribution via mass spectrometry .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: H NMR reveals deuterium-induced signal attenuation at δ 1.28 (C3–H) and δ 0.91 (C6–H) .

-

FTIR Analysis: Stretching vibrations at 2100–2300 cm⁻¹ confirm C–D bonds .

Chromatographic Methods

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) resolves Menthol-d2 from endogenous menthol in biological matrices, achieving a limit of detection (LOD) of 0.1 ng/mL .

Industrial and Research Applications

Green Chemistry

Menthol-d2’s role in hydrophobic eutectic solvents supports sustainable extraction of bioactive compounds (e.g., caffeine, vanillin) with 90% recovery rates .

Catalysis Studies

Ni/Al-MCM-41 catalysts, initially designed for citral cyclization , have been repurposed for deuterium incorporation, highlighting the interplay between acid sites and metal centers in isotopic labeling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume